Electron Delocalization Capacity of 3-Bromo-2,4-difluoroaniline vs. Fluoro- and Chloro-Anilines
A DFT study across the complete set of halosubstituted anilines found that the deactivating nature of halogen atoms enhances lone-pair electron delocalization. The study explicitly ranks this enhancement as bromo- > chloro- > fluoroanilines [1]. This provides a class-level inference for the behavior of 3-Bromo-2,4-difluoroaniline.
| Evidence Dimension | Electron Delocalization |
|---|---|
| Target Compound Data | Enhanced lone-pair electron delocalization (bromo-substituted class) |
| Comparator Or Baseline | Chloro- and fluoro-substituted anilines |
| Quantified Difference | Qualitative trend: bromo- > chloro- > fluoroanilines |
| Conditions | Density functional theory (DFT) calculations |
Why This Matters
Superior electron delocalization impacts the compound's reactivity and the electronic properties of synthesized molecules, a key consideration in medicinal chemistry.
- [1] Haruna, K., Alenaizan, A. A., & Al-Saadi, A. A. (2016). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. RSC Advances, 6(72), 67794-67804. View Source
